molecular formula C9H14F2O3 B15303589 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid

2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid

Cat. No.: B15303589
M. Wt: 208.20 g/mol
InChI Key: ASNICDIYUQHSEG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxyl group and cyclohexyl ring also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid

Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is unique due to the presence of the hydroxyl group and the specific arrangement of the cyclohexyl ring

Properties

Molecular Formula

C9H14F2O3

Molecular Weight

208.20 g/mol

IUPAC Name

2,2-difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid

InChI

InChI=1S/C9H14F2O3/c1-6-3-2-4-8(14,5-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13)

InChI Key

ASNICDIYUQHSEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(C(=O)O)(F)F)O

Origin of Product

United States

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